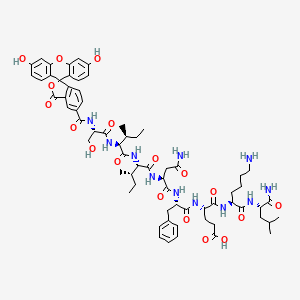
Fam-ova (257-264)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fam-ova (257-264) is a biologically active peptide derived from ovalbumin, a protein found in chicken egg whites. This peptide is specifically recognized by the major histocompatibility complex class I molecule, H-2Kb, and is known for its ability to elicit a strong cytotoxic T cell response. Fam-ova (257-264) is often used in immunological research due to its well-characterized immunogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fam-ova (257-264) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of Fam-ova (257-264) involves large-scale SPPS, followed by purification and quality control processes. The peptide is typically produced in lyophilized form to ensure stability and ease of storage .
Analyse Des Réactions Chimiques
Types of Reactions
Fam-ova (257-264) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in various post-translational modifications, such as phosphorylation and glycosylation, depending on the experimental conditions .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Purification: High-performance liquid chromatography (HPLC)
Major Products Formed
The primary product formed from these reactions is the Fam-ova (257-264) peptide itself. Post-translational modifications can result in phosphorylated or glycosylated forms of the peptide .
Applications De Recherche Scientifique
Fam-ova (257-264) has a wide range of applications in scientific research:
Immunology: Used to study T cell responses and antigen presentation.
Vaccine Development: Serves as a model antigen for developing peptide-based vaccines.
Cancer Research: Investigated for its potential to elicit anti-tumor immune responses.
Cell Biology: Utilized in studies of cell signaling and protein interactions .
Mécanisme D'action
Fam-ova (257-264) exerts its effects by binding to the major histocompatibility complex class I molecule, H-2Kb, on the surface of antigen-presenting cells. This complex is then recognized by cytotoxic T cells, leading to their activation and subsequent immune response. The peptide’s ability to elicit a strong cytotoxic T cell response makes it a valuable tool in immunological research .
Comparaison Avec Des Composés Similaires
Fam-ova (257-264) is unique due to its specific recognition by the major histocompatibility complex class I molecule, H-2Kb. Similar compounds include other peptide epitopes derived from ovalbumin, such as:
OVA 323-339: A class II major histocompatibility complex-restricted peptide epitope.
OVA 257-264 variants: Modified versions of the peptide with different amino acid sequences
These similar compounds are also used in immunological research but differ in their specific recognition and immunogenic properties.
Propriétés
Formule moléculaire |
C66H85N11O18 |
|---|---|
Poids moléculaire |
1320.4 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H85N11O18/c1-7-34(5)54(77-64(92)55(35(6)8-2)76-62(90)49(32-78)75-57(85)37-17-20-41-40(28-37)65(93)95-66(41)42-21-18-38(79)29-50(42)94-51-30-39(80)19-22-43(51)66)63(91)74-48(31-52(68)81)61(89)73-47(27-36-14-10-9-11-15-36)60(88)71-45(23-24-53(82)83)59(87)70-44(16-12-13-25-67)58(86)72-46(56(69)84)26-33(3)4/h9-11,14-15,17-22,28-30,33-35,44-49,54-55,78-80H,7-8,12-13,16,23-27,31-32,67H2,1-6H3,(H2,68,81)(H2,69,84)(H,70,87)(H,71,88)(H,72,86)(H,73,89)(H,74,91)(H,75,85)(H,76,90)(H,77,92)(H,82,83)/t34-,35-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1 |
Clé InChI |
NSODSTWWRLNDLY-AFKDWYCNSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,3R,5R)-3-[4-amino-5-(1-benzyl-4-chloropyrazol-3-yl)-2-chloropyrrolo[2,3-d]pyrimidin-7-yl]-5-[3-(azetidin-1-ylmethyl)phenyl]cyclopentane-1,2-diol](/img/structure/B15138908.png)
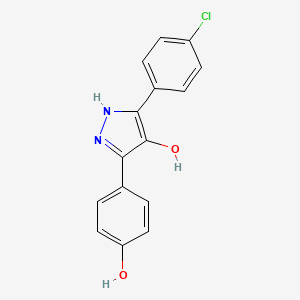

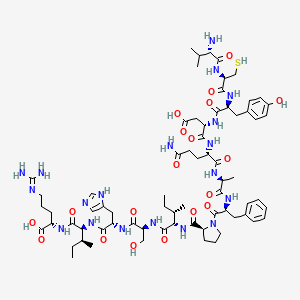

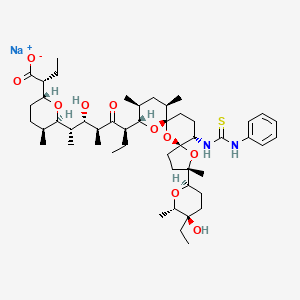
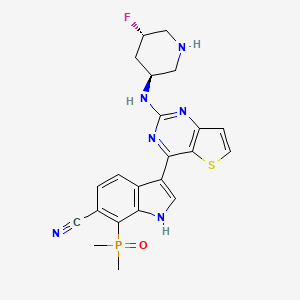
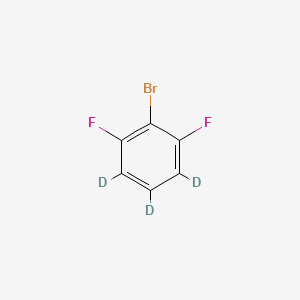

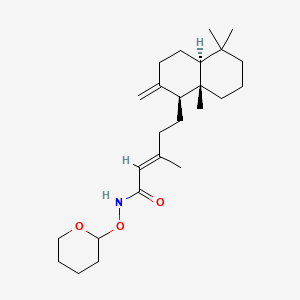
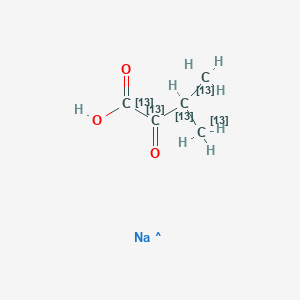
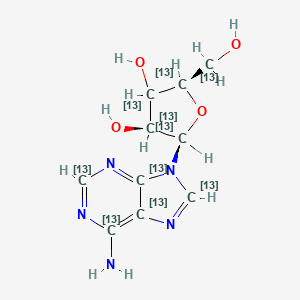
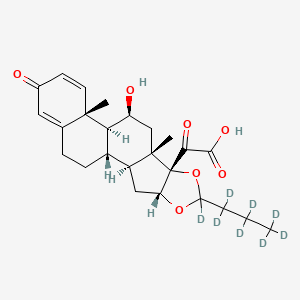
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
